molecular formula C10H14O B7770184 Myrtenal CAS No. 23727-16-4

Myrtenal

Cat. No.: B7770184
CAS No.: 23727-16-4
M. Wt: 150.22 g/mol
InChI Key: KMRMUZKLFIEVAO-RKDXNWHRSA-N
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Description

Myrtenal is a naturally occurring bicyclic monoterpenoid with the chemical formula C10H14O . It can be found in numerous plant species including Hyssopus officinalis, Salvia absconditiflora, and Cyperus articulatus .


Synthesis Analysis

This compound can be synthesized from [alpha]-Pinene through a process known as Photosensitized Oxidation .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by NMR and ESI-MS . The molecular weight is 150.22 and the exact mass is 150.10 .


Chemical Reactions Analysis

This compound has been used in the synthesis of novel Myrtenyl grafted pseudo-peptides through a classic Ugi-4CR and sequential post-modification .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with a density of 0.987 g/cm3 and a boiling point of 220-221 °C . The flash point is 78 °C .

Mechanism of Action

Myrtenal has been shown to inhibit acetylcholinesterase, a common method of treatment for Alzheimer’s disease and dementia, in vitro . It also down-regulates TNF-α expression and suppresses carcinogen-induced hepatocellular carcinoma in rats .

Safety and Hazards

Myrtenal may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation .

Future Directions

Myrtenal has therapeutic potential in various fields of medicine. Its chemical modifications often lead to new or more pronounced biological effects . For example, the conjugation of this compound with the established pharmacophore adamantane enables the augmentation of several of its pivotal properties .

Properties

{ "Design of the Synthesis Pathway": "Myrtenal can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-3-buten-2-ol", "sodium borohydride", "acetic acid", "sodium acetate", "sulfuric acid", "sodium sulfate", "sodium hydroxide", "myrtenol" ], "Reaction": [ "The first step involves the reduction of 2-methyl-3-buten-2-ol with sodium borohydride in the presence of acetic acid to yield 2-methyl-3-buten-1-ol.", "The second step involves the oxidation of 2-methyl-3-buten-1-ol with sulfuric acid to yield 2-methyl-3-butenal.", "The third step involves the condensation of 2-methyl-3-butenal with myrtenol in the presence of sodium acetate and sulfuric acid to yield myrtenal.", "The final step involves the purification of myrtenal by washing with sodium hydroxide and drying with sodium sulfate." ] }

CAS No.

23727-16-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde

InChI

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m1/s1

InChI Key

KMRMUZKLFIEVAO-RKDXNWHRSA-N

Isomeric SMILES

CC1([C@@H]2CC=C([C@H]1C2)C=O)C

SMILES

CC1(C2CC=C(C1C2)C=O)C

Canonical SMILES

CC1(C2CC=C(C1C2)C=O)C

boiling_point

215.74 °C. @ 760.00 mm Hg (est)

density

0.984-0.990

physical_description

Colourless liquid;  refreshing, spicy-herbaceous odour

solubility

215.9 mg/L @ 25 °C (est)
Insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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